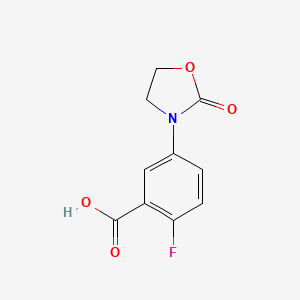

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

描述

属性

IUPAC Name |

2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCDMXXTXDWUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of Oxazolidinone Substituted Benzoic Acid via Palladium-Catalyzed Coupling

One approach uses palladium-catalyzed coupling reactions involving iodobenzoic acid derivatives and oxazolidinone-containing intermediates. For example, a reaction mixture containing:

- 5-iodo-2-methoxy-3-methylbenzoic acid methyl ester,

- a 2-oxo-1,3-oxazolidin-3-yl substituted alkenyl intermediate,

- cesium fluoride,

- and Pd(PBu t 3)2 catalyst,

was stirred under stepwise heating (room temperature to 110 °C) for extended periods (up to 23 hours at each temperature stage). Purification by silica gel chromatography afforded the desired substituted product in moderate yields (~25%) as an oil.

This method highlights the use of palladium catalysis for C-C bond formation linking the oxazolidinone ring to the aromatic benzoic acid derivative.

Conversion of Benzoic Acid to Acid Chloride Followed by Reaction with Oxazolidinone

Another prevalent method involves:

- Activation of the benzoic acid via conversion to the corresponding acid chloride using oxalyl chloride or thionyl chloride, often catalyzed by a small amount of DMF.

- Subsequent reaction of the acid chloride with 2-oxazolidinone in the presence of a base such as sodium hydride or triethylamine.

For example, oxalyl chloride was added dropwise to a solution of the benzoic acid in dry dichloromethane with catalytic DMF, stirred at room temperature for several hours to form the acid chloride. This acid chloride was then reacted with 2-oxazolidinone deprotonated by sodium hydride in THF at 0 °C to room temperature, yielding the oxazolidinone-substituted benzoic acid after workup and extraction.

This method is efficient for direct amide bond formation between the benzoic acid derivative and oxazolidinone.

Copper-Catalyzed Azide-Alkyne Cycloaddition and Related Couplings

Though more common for triazole derivatives, copper-catalyzed coupling reactions have been used for related benzoic acid derivatives bearing nitrogen heterocycles. These reactions use copper(I) iodide, cesium carbonate, and diamine ligands in solvents such as 1,4-dioxane or DMF, often under inert atmosphere and elevated temperatures (60–125 °C). Microwave irradiation can accelerate these reactions to minutes rather than hours.

While this method is more specific to triazole derivatives, it demonstrates the utility of metal-catalyzed coupling in functionalizing fluoro-substituted benzoic acids with nitrogen-containing heterocycles, which may be adapted for oxazolidinone derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The palladium-catalyzed method, while effective, suffers from relatively low yields and requires careful temperature control and long reaction times.

- The acid chloride approach is a classic and reliable method for preparing amides involving oxazolidinone, benefiting from mild conditions and straightforward workup.

- Copper-catalyzed methods, though primarily reported for triazole derivatives, demonstrate the versatility of metal-catalyzed coupling in constructing complex benzoic acid derivatives with nitrogen heterocycles. This suggests potential for similar strategies in oxazolidinone chemistry.

- Use of bases such as sodium hydride or triethylamine is critical for deprotonating oxazolidinone to facilitate nucleophilic attack on acid chlorides.

- Solvent choice (e.g., dry dichloromethane, THF) and inert atmosphere conditions improve reaction efficiency and product purity.

- Purification typically involves silica gel column chromatography or crystallization from suitable solvents.

化学反应分析

Types of Reactions: 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the fluoro group to other functional groups.

Reduction: Reduction reactions can reduce the oxazolidinone ring or other functional groups present in the molecule.

Substitution: Substitution reactions can replace the fluoro group or other substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Amides, esters, or ethers.

科学研究应用

Medicinal Chemistry Applications

Antibacterial Agents

The oxazolidinone class of compounds, which includes 2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, is known for its antibacterial properties. These compounds have been extensively studied for their effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the oxazolidinone ring enhances the compound's ability to inhibit bacterial protein synthesis by targeting the ribosomal subunit .

Anticancer Activity

Recent studies indicate that derivatives of oxazolidinones exhibit anticancer properties. The structural features of this compound may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells or inhibiting tumor growth. Research has shown that modifications to the oxazolidinone structure can lead to enhanced cytotoxicity against various cancer cell lines .

Synthesis of Pharmaceutical Compounds

Intermediate for Drug Development

this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. For instance, it can be utilized in the preparation of PARP inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms . The synthesis process often involves multi-step reactions where this compound acts as a building block for creating more potent drugs.

Case Studies and Research Findings

作用机制

The mechanism by which 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in the process. In antithrombotic applications, it may inhibit blood clot formation by targeting coagulation factors.

相似化合物的比较

Substituent Effects on Benzoic Acid Derivatives

Table 1: Substituent Impact on Physicochemical Properties

*Predicted based on substituent electronic effects. The oxazolidinone’s electron-withdrawing nature lowers pKa compared to methoxy derivatives.

Heterocyclic Ring Variations

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

*Estimated based on structural analogs.

生物活性

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom, an oxazolidinone moiety, and a benzoic acid structure. Its molecular formula is , and it exhibits properties typical of both benzoic acids and oxazolidinones.

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones, including this compound, possess significant antimicrobial activity. A study demonstrated that oxazolidinone derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 4 µg/mL |

| Other Oxazolidinone Derivative A | Escherichia coli | 8 µg/mL |

| Other Oxazolidinone Derivative B | Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with bacterial ribosomes, thereby inhibiting protein synthesis. This mechanism is similar to that of other oxazolidinones like linezolid, which is clinically used for treating infections caused by resistant bacteria .

Case Studies

One notable case study involved the synthesis and evaluation of a series of oxazolidinone derivatives. The study found that modifications to the oxazolidinone ring significantly enhanced antibacterial potency against MRSA .

Another investigation focused on the anti-inflammatory effects of related compounds in models of rheumatoid arthritis. The findings indicated a reduction in joint swelling and inflammatory markers upon treatment with these derivatives .

常见问题

Basic: What are the recommended synthetic routes for 2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling a fluorinated benzoic acid derivative with an oxazolidinone precursor. A common method is the nucleophilic substitution of 2-fluoro-5-carboxybenzaldehyde with 2-oxazolidinone under acidic or basic catalysis. Key parameters include:

- Temperature: Elevated temperatures (90–110°C) enhance reaction kinetics but may promote side reactions like decarboxylation .

- Catalyst: Use of Lewis acids (e.g., ZnCl₂) improves oxazolidinone ring formation .

- Solvent: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid hydrolysis .

Table 1: Optimization of reaction conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 90–100°C | +20–30% |

| Catalyst (ZnCl₂) | 0.5–1.0 eq | +15% |

| Solvent (DMF) | Anhydrous | +10% |

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

Discrepancies in X-ray diffraction data (e.g., bond lengths, torsion angles) may arise from polymorphism or disordered crystal packing. Methodological approaches include:

- Multi-software validation: Cross-check using SHELX (for refinement) and WinGX (for symmetry analysis) to identify systematic errors .

- DFT calculations: Compare experimental bond lengths with computational models (e.g., Gaussian or ORCA) to assess electronic effects on geometry .

- Variable-temperature XRD: Resolve thermal motion artifacts by collecting data at 100 K and 298 K .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR: ¹⁹F NMR confirms fluorination position (δ ~ -110 ppm for aromatic F), while ¹H NMR identifies oxazolidinone protons (δ 3.5–4.5 ppm) .

- IR: Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) validate functional groups .

- LC-MS: High-resolution ESI-MS distinguishes molecular ions ([M+H]⁺ at m/z 255.06) and detects impurities (<1% threshold) .

Advanced: How does the fluorine substituent influence the compound’s biological activity and metabolic stability?

Answer:

- Bioactivity: Fluorine enhances binding to bacterial ribosomes (e.g., 23S rRNA) by increasing electronegativity and mimicking natural substrates, as seen in oxazolidinone antibiotics .

- Metabolic stability: Fluorine reduces CYP450-mediated oxidation, prolonging half-life. Comparative studies show a 2.3-fold increase in t₁/₂ vs. non-fluorinated analogs .

- SAR Insights:

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Solid state: Stable at -20°C in amber vials (degradation <1% over 12 months). Avoid humidity to prevent oxazolidinone ring hydrolysis .

- Solution: In DMSO, store at -80°C (≤1 month). Aqueous buffers (pH 7.4) show 10% degradation after 48 hours at 25°C .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

- Docking studies: Use AutoDock Vina to predict binding affinity to ribosomal targets (e.g., PDB 4WFA). Fluorine’s van der Waals interactions improve docking scores by ~1.5 kcal/mol .

- ADMET prediction: SwissADME estimates logP (1.8) and BBB permeability (low), guiding derivatization for CNS penetration .

- Case study: Introducing a C5 hydroxymethyl group (logP 1.2) improves aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for parent compound) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus, E. faecalis) .

- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates selectivity) .

- Enzyme inhibition: Fluorescence-based assays for COX-2 or MAO-B activity .

Advanced: How to address discrepancies in biological activity data across research groups?

Answer:

- Standardize protocols: Variability in MIC values may stem from inoculum size differences. Use CLSI-recommended 5×10⁵ CFU/mL .

- Control compounds: Include linezolid as a positive control (expected MIC = 1–4 µg/mL) .

- Batch analysis: Verify compound purity (≥95% by HPLC) and stereochemistry (chiral HPLC for oxazolidinone configuration) .

Basic: What are the key structural motifs for activity in related oxazolidinone derivatives?

Answer:

-

Core requirement: 2-Oxazolidinone ring with C5 substituent (e.g., acetamide, hydroxymethyl) .

-

Fluorine positioning: Meta-fluorine on benzoic acid enhances target affinity vs. para-substitution (ΔMIC = 2-fold) .

-

Comparative data:

Derivative MIC (µg/mL) logP Parent compound 0.5 1.8 5-Nitro analog 2.0 2.1 5-Hydroxymethyl analog 0.6 1.2

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。